![molecular formula C10H17NO4 B13458747 4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN). The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature .
- Heating the mixture in THF at 40°C .
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
- Heating the mixture in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents and reaction conditions may be optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group protects the amine from reacting.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Deprotection: The major product is the free amine, along with carbon dioxide and tert-butyl cation by-products.
Substitution: The major products depend on the specific nucleophile used in the reaction.
科学的研究の応用
4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The Boc group is commonly used to protect amine groups during the synthesis of peptides.
Drug Development: Boc-protected compounds are used in the development of pharmaceuticals, where the Boc group can be removed under controlled conditions to reveal the active amine.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various substrates.
作用機序
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free amine .
類似化合物との比較
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another common protecting group for amines, which is stable under acidic and basic conditions but can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Group: A protecting group that can be removed using an amine base, often used in peptide synthesis.
Uniqueness
The tert-butoxycarbonyl (Boc) group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amine groups are required .
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h1,5-6H2,2-4H3,(H,11,14)(H,12,13) |
InChIキー |
QCMUHVVFSIRDMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
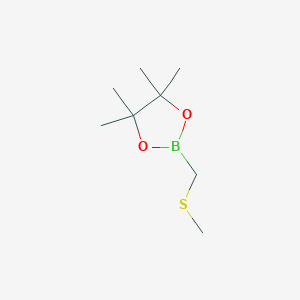
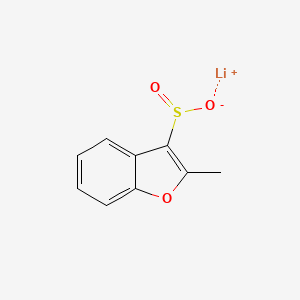
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
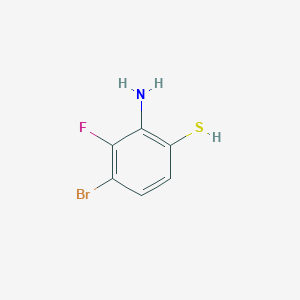
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)
![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
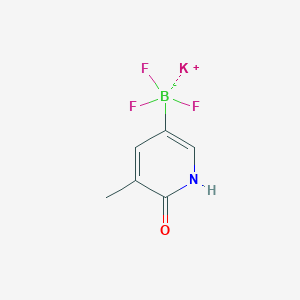
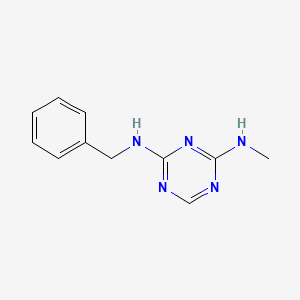
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
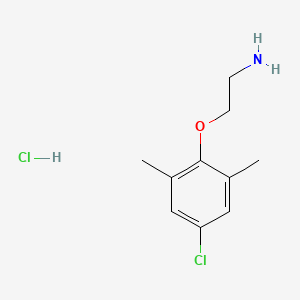
![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
